[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)amine dihydrochloride
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Overview
Description
1-(4-tert-butyl-1,3-thiazol-2-yl)ethylamine dihydrochloride: is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, which is known for its steric bulk and influence on the compound’s chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butyl-1,3-thiazol-2-yl)ethylamine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thioamide with an α-haloketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atom in the thiazole ring, leading to the formation of dihydrothiazoles.
Substitution: Nucleophilic substitution reactions are common, especially at the amine group, where various electrophiles can react to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Dihydrothiazoles: Resulting from reduction reactions.
Substituted Derivatives: Various substituted amines and thiazoles formed through nucleophilic substitution.
Scientific Research Applications
1-(4-tert-butyl-1,3-thiazol-2-yl)ethylamine dihydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-tert-butyl-1,3-thiazol-2-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-tert-butyl-1,3-thiazol-2-yl)ethylamine dihydrochloride: can be compared with other thiazole derivatives and tert-butyl-containing compounds:
Similar Compounds: Thiazole derivatives such as 4-tert-butyl-1,3-thiazol-2-amine and tert-butylamine.
Uniqueness: The presence of both the tert-butyl group and the thiazole ring in the same molecule imparts unique steric and electronic properties, making it distinct from other compounds
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications
Properties
CAS No. |
2551119-96-9 |
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Molecular Formula |
C10H20Cl2N2S |
Molecular Weight |
271.3 |
Purity |
95 |
Origin of Product |
United States |
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